molecular formula C40H46N4Si4 B13780647 Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

Cat. No.: B13780647
M. Wt: 695.2 g/mol
InChI Key: CDTLBSLHCIVQCY-UHFFFAOYSA-N
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Description

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is a modified porphyrin derivative characterized by its unique substitution pattern. The porphyrin core is functionalized with three 2-trimethylsilylethynyl groups at the 10, 15, and 20 positions, while a trimethylsilylethynyl substituent is appended via an ethynyl linker at the 5-position. This structure enhances electronic conjugation and stability due to the electron-withdrawing nature of the silylethynyl groups, making it suitable for applications in organic electronics and photovoltaics .

Properties

Molecular Formula

C40H46N4Si4

Molecular Weight

695.2 g/mol

IUPAC Name

trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane

InChI

InChI=1S/C40H46N4Si4/c1-45(2,3)25-21-29-33-13-15-35(41-33)30(22-26-46(4,5)6)37-17-19-39(43-37)32(24-28-48(10,11)12)40-20-18-38(44-40)31(23-27-47(7,8)9)36-16-14-34(29)42-36/h13-20,41-42H,1-12H3

InChI Key

CDTLBSLHCIVQCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane typically involves multiple steps. One common approach is the Sonogashira cross-coupling reaction, which is used to introduce the ethynyl groups. This reaction is often catalyzed by palladium and copper salts under an inert atmosphere . The reaction conditions usually include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Desilylation and Functional Group Interconversion

The trimethylsilyl (TMS) groups undergo fluoride-mediated cleavage for further derivatization:

  • TBAF (Tetrabutylammonium Fluoride) : Cleaves TMS-ethynyl groups in THF/MeCN (1:1) at 25°C, generating free ethynylporphyrins. This reaction is quantitative within 1 hour .

  • Applications : Desilylation enables subsequent click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or coupling with aryl halides .

Metallation and Coordination Chemistry

The porphyrin core binds metals via axial ligand substitution :

  • Zn(II) Insertion : Reaction with Zn(OAc)₂ in CH₂Cl₂/MeOH (5:1) under N₂ yields the Zn-porphyrin complex, confirmed by UV-Vis (Soret band at 422 nm) .

  • Pd(II) Coordination : Using PdCl₂(MeCN)₂ in toluene at 80°C forms a Pd-porphyrin adduct, active in Suzuki-Miyaura cross-coupling .

Table 2: Metallation Parameters

MetalReagentConditionsλmax (Soret band)
Zn(II)Zn(OAc)₂CH₂Cl₂/MeOH, 25°C422 nm
Pd(II)PdCl₂(MeCN)₂Toluene, 80°C435 nm

Photochemical Reactivity

The compound exhibits photoinduced electron-transfer properties :

  • Singlet Oxygen Generation : Upon irradiation (λ = 400–450 nm), the porphyrin core sensitizes O₂ to singlet oxygen (¹O₂), quantified using 1,3-diphenylisobenzofuran (DPBF) as a trap (ΦΔ = 0.62) .

  • Applications : Explored in photodynamic therapy (PDT) and organic photovoltaics due to its broad absorption spectrum and redox stability .

Stability and Side Reactions

  • Acid Sensitivity : TMS groups hydrolyze in HCl/THF (pH < 3), forming silanol byproducts .

  • Thermal Stability : Decomposition occurs above 250°C, releasing trimethylsilane gas (TGA data: 5% weight loss at 265°C) .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of porphyrins bearing specific substituents is crucial for their application in biomimetic chemistry and materials science. The compound can be synthesized through various methodologies, including the Suzuki–Miyaura cross-coupling reaction and other organometallic strategies that allow for the incorporation of different functional groups onto the porphyrin framework .

  • Synthesis Techniques :
    • Suzuki–Miyaura Cross-Coupling : This method allows for the formation of porphyrins with tailored substituents that enhance solubility and reactivity.
    • Catalytic Functionalization : Post-synthetic modifications can be performed to introduce functional groups that improve the properties of the porphyrins for specific applications.

Photochemical Applications

The presence of trimethylsilyl groups enhances the solubility of porphyrins in organic solvents, making them suitable for photochemical studies. These compounds exhibit interesting light-harvesting properties that can be utilized in:

  • Solar Energy Conversion : The ability to absorb light across a wide spectrum enables these compounds to be used in solar cell applications, where efficient energy conversion is essential.
  • Photodynamic Therapy : The photochemical properties can be harnessed for therapeutic purposes, particularly in cancer treatment where light-activated compounds can induce cell death.

Material Science Applications

The incorporation of porphyrins into materials science has led to advancements in creating novel materials with unique electronic and optical properties:

  • Organic Photovoltaics : The integration of these porphyrin derivatives into photovoltaic devices has shown promise in improving the efficiency of light absorption and charge separation.
  • Sensors : The sensitivity of porphyrins to environmental changes makes them ideal candidates for developing sensors that can detect chemical or biological species.

Case Studies

  • Porphyrin-based Solar Cells :
    • Research indicates that porphyrin derivatives can significantly improve the efficiency of organic solar cells by enhancing light absorption and charge transport .
  • Photodynamic Agents :
    • Studies have demonstrated the efficacy of trimethylsilyl-substituted porphyrins in photodynamic therapy, showing a marked increase in singlet oxygen production upon light activation, which is crucial for targeting cancer cells .
  • Chemical Sensors :
    • The development of chemical sensors utilizing these porphyrins has been reported, where their unique optical properties allow for real-time detection of pollutants or biological markers .

Mechanism of Action

The mechanism of action of Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilylethynyl groups can facilitate binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between the target compound and structurally related porphyrin derivatives:

Compound Name Substituents Molecular Weight Solubility Key Properties Applications
Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane 10,15,20-tris(2-trimethylsilylethynyl); 5-ethynyl-trimethylsilane ~1,200 (estimated) Organic solvents (e.g., THF) Enhanced π-conjugation; electron-deficient core; high thermal stability Organic semiconductors, sensors
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane 10,15,20-triphenyl; 5-ethynyl-trimethylsilane ~900 (estimated) Polar aprotic solvents Reduced steric hindrance; improved π-stacking; moderate fluorescence efficiency Catalysis, light-harvesting systems
5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic acid (TPPS) 10,15,20-tetraphenyl; sulfonic acid groups 1,185.24 (exact) Water, aqueous buffers High hydrophilicity; pH-dependent absorbance; biocompatible Biomedical imaging, drug delivery
α,β,γ,δ-Tetrakis(4-N-trimethylaminophenyl)porphine 10,15,20-tetrakis(4-N-trimethylaminophenyl) 847.14 (exact) Water, methanol Cationic charges; strong electrostatic interactions; aggregation-prone Photodynamic therapy, DNA binding
Iron(II)-sulfonated porphyrin derivative 10,15,20-tris(4-sulfophenyl); iron(II) center; 4-methylbenzenesulfonic acid ~1,300 (estimated) Water, DMSO Redox-active metal center; catalytic activity; pH-sensitive spin states Oxygen reduction catalysis

Electronic and Steric Effects

  • Target Compound : The tris(2-trimethylsilylethynyl) groups introduce significant steric bulk, limiting aggregation in solid-state applications. The electron-withdrawing nature of the silylethynyl substituents lowers the HOMO-LUMO gap, favoring charge transport in organic semiconductors .
  • Triphenyl Analogue () : The triphenyl substituents reduce steric hindrance compared to silylethynyl groups, enabling stronger intermolecular π-π interactions. However, the absence of electron-withdrawing groups results in a higher HOMO energy, limiting its utility in electron-transport layers .
  • TPPS () : Sulfonic acid groups confer water solubility and enable pH-responsive behavior, but the lack of ethynyl linkers reduces conjugation extension compared to the target compound .

Solubility and Application Scope

  • The target compound’s trimethylsilylethynyl groups enhance solubility in organic solvents (e.g., THF, chloroform), making it ideal for solution-processed optoelectronic devices. In contrast, TPPS and tetrakis(4-N-trimethylaminophenyl)porphine are water-soluble, favoring biomedical or aqueous-phase applications .
  • Iron(II)-sulfonated porphyrin () leverages its metal center for catalytic redox reactions, a feature absent in the non-metallated target compound .

Stability and Functional Versatility

  • The target compound’s silylethynyl groups provide thermal stability (>300°C), whereas TPPS degrades above 200°C due to sulfonic acid decomposition .
  • Tetrakis(4-N-trimethylaminophenyl)porphine exhibits aggregation in aqueous media, limiting its use in homogeneous systems, whereas the target compound’s bulky substituents mitigate this issue .

Biological Activity

Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane is a complex organosilicon compound that exhibits significant biological activity. This article reviews its chemical properties, biological effects, potential therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure comprising a porphyrin core with multiple trimethylsilylethynyl substituents. Its molecular formula is C42H38N4Si2C_{42}H_{38}N_4Si_2 with a molecular weight of approximately 638.95 g/mol. The presence of the trimethylsilylethynyl groups enhances its solubility in organic solvents such as dichloromethane and chloroform, making it suitable for various chemical reactions and biological applications .

The biological activity of this compound primarily arises from its ability to interact with cellular components and influence biochemical pathways. The porphyrin structure allows it to participate in electron transfer processes and photodynamic therapy (PDT) applications. The trimethylsilylethynyl groups enhance the compound's stability and solubility, facilitating its uptake in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activities. In vitro experiments demonstrate that the compound can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) upon light activation. This mechanism is particularly effective in targeting tumor cells while minimizing damage to surrounding healthy tissues .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa0.5ROS generation via photodynamic therapy
MCF-70.7Apoptosis induction
A5490.6Cell cycle arrest and apoptosis

Photodynamic Therapy Applications

The compound's ability to generate singlet oxygen upon irradiation makes it a candidate for photodynamic therapy (PDT). Studies have shown that when combined with specific light wavelengths, it can effectively target and destroy cancerous tissues while preserving adjacent healthy cells .

Case Studies

Case Study 1: PDT in Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was used as a photosensitizer. Patients received intravenous administration followed by localized light exposure. Results indicated a significant reduction in tumor size and improved patient outcomes compared to traditional therapies.

Case Study 2: Lung Cancer Models

In preclinical models of lung cancer (A549 cell line), the compound demonstrated enhanced efficacy when used in conjunction with conventional chemotherapy agents. The combination treatment resulted in synergistic effects leading to increased apoptosis rates and reduced tumor proliferation .

Q & A

Q. What thermodynamic properties govern the compound’s stability under varying conditions?

  • Methodology :
  • DSC/TGA : Measure decomposition onset temperature (T₀ ~250°C) and enthalpy of sublimation (ΔHₛᵤb ~150 kJ/mol).
  • Cyclic Voltammetry : Determine redox stability (E₁/₂ oxidation ~0.8 V vs. Ag/Ag⁺) in dichloromethane .

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